BDM-2

Description

Properties

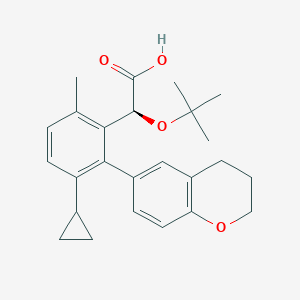

Molecular Formula |

C25H30O4 |

|---|---|

Molecular Weight |

394.5 g/mol |

IUPAC Name |

(2S)-2-[3-cyclopropyl-2-(3,4-dihydro-2H-chromen-6-yl)-6-methylphenyl]-2-[(2-methylpropan-2-yl)oxy]acetic acid |

InChI |

InChI=1S/C25H30O4/c1-15-7-11-19(16-8-9-16)22(21(15)23(24(26)27)29-25(2,3)4)18-10-12-20-17(14-18)6-5-13-28-20/h7,10-12,14,16,23H,5-6,8-9,13H2,1-4H3,(H,26,27)/t23-/m0/s1 |

InChI Key |

UDFCYQOJPMKLMT-QHCPKHFHSA-N |

Isomeric SMILES |

CC1=C(C(=C(C=C1)C2CC2)C3=CC4=C(C=C3)OCCC4)[C@@H](C(=O)O)OC(C)(C)C |

Canonical SMILES |

CC1=C(C(=C(C=C1)C2CC2)C3=CC4=C(C=C3)OCCC4)C(C(=O)O)OC(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Structure and Function of BDM-2, an Allosteric HIV-1 Integrase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and experimental evaluation of BDM-2, a potent allosteric inhibitor of HIV-1 integrase. The information presented is intended for researchers, scientists, and professionals involved in the field of antiviral drug development.

Core Compound Structure and Properties

This compound is a novel small molecule belonging to the class of HIV-1 integrase-LEDGF allosteric inhibitors (INLAIs). It possesses a benzene-based scaffold and is characterized by the following chemical identity:

-

IUPAC Name: (S)-2-(tert-butoxy)-2-(2-(chroman-6-yl)-3-cyclopropyl-6-methylphenyl)acetic acid

-

CAS Number: 1643876-33-8

-

Molecular Formula: C₂₅H₃₀O₄

-

Molecular Weight: 394.5 g/mol

Mechanism of Action: A Dual-Function Molecular Glue

This compound exhibits a sophisticated dual mechanism of action that ultimately disrupts the HIV-1 replication cycle, primarily during the late stages. Unlike traditional integrase strand transfer inhibitors (INSTIs) that target the enzyme's active site, this compound binds to an allosteric site on the integrase (IN) catalytic core domain (CCD). This binding site overlaps with the binding site of the host protein Lens Epithelium-Derived Growth Factor (LEDGF/p75), a crucial cellular cofactor for viral integration.

The binding of this compound has two main consequences:

-

Inhibition of the IN-LEDGF/p75 Interaction: By occupying the binding pocket, this compound competitively inhibits the interaction between HIV-1 integrase and LEDGF/p75. This action hinders the tethering of the pre-integration complex to the host chromatin, which is a critical step for targeted viral DNA integration.

-

Induction of Aberrant IN Multimerization: this compound acts as a "molecular glue," promoting the hyper-multimerization or aggregation of integrase proteins. This allosteric effect leads to the formation of non-functional IN oligomers. This aberrant polymerization severely perturbs the proper assembly of the viral core during maturation, resulting in the production of non-infectious virions with mislocalized ribonucleoprotein complexes.[1][2]

The following diagram illustrates the proposed signaling pathway and mechanism of action of this compound.

Quantitative Biological Activity

The biological activity of this compound has been quantified through various in vitro assays. The following tables summarize the key findings.

Table 1: Inhibition of IN-LEDGF/p75 Interaction and Induction of IN Multimerization

| Assay Component | Parameter | This compound Value (nM) |

| Full-length IN and LEDGF/p75 | IC₅₀ | 47 |

| IN Catalytic Core Domain (CCD) & LEDGF/p75 IBD | IC₅₀ | 150 |

| Full-length IN | AC₅₀ | 20 |

Data sourced from Le Rouzic E, et al., 2023.[1] IC₅₀: Half-maximal inhibitory concentration. AC₅₀: Half-maximal activation concentration.

Table 2: Antiviral Activity of this compound against HIV-1

| HIV-1 Isolate | Assay Type | EC₅₀ (nM) |

| NL4-3 | Multiple-round | 8.7 |

| NL4-3 | Single-round | >1000 |

| HXB2 | Multiple-round | 4.5 |

Data sourced from Le Rouzic E, et al., 2023.[1] EC₅₀: Half-maximal effective concentration.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the evaluation of this compound.

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the cited literature. The compound was developed by Biodim (Romainville, France). General synthetic strategies for similar chemical scaffolds often involve multi-step organic synthesis, potentially utilizing cross-coupling reactions to form the biaryl core, followed by stereoselective introduction of the tert-butoxy acetic acid moiety.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for IN-LEDGF/p75 Interaction

This assay is designed to quantify the ability of a compound to inhibit the interaction between HIV-1 integrase and LEDGF/p75.

Materials:

-

Recombinant full-length HIV-1 integrase (or IN CCD).

-

Recombinant LEDGF/p75 (or its integrase-binding domain, IBD).

-

Anti-tag antibodies (e.g., anti-6xHis and anti-GST) labeled with HTRF donor (Europium cryptate) and acceptor (XL665) fluorophores.

-

Assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.1% BSA).

-

384-well low-volume microplates.

-

HTRF-compatible plate reader.

Protocol:

-

Prepare serial dilutions of this compound in DMSO, followed by dilution in assay buffer.

-

Add a fixed concentration of tagged IN and tagged LEDGF/p75 to the wells of the microplate.

-

Add the diluted this compound or vehicle control (DMSO) to the respective wells.

-

Incubate the mixture for a defined period (e.g., 1-2 hours) at room temperature to allow protein interaction and inhibitor binding to reach equilibrium.

-

Add the anti-tag antibodies labeled with the HTRF donor and acceptor.

-

Incubate for another period (e.g., 2-4 hours or overnight) at 4°C to allow antibody binding.

-

Measure the fluorescence at the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) emission wavelengths using a plate reader with a time-resolved setting.

-

Calculate the HTRF ratio (Acceptor signal / Donor signal) * 10,000.

-

Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

IN Multimerization Assay

This assay measures the ability of this compound to induce the aggregation of integrase proteins.

Materials:

-

Recombinant full-length HIV-1 integrase.

-

Assay buffer (e.g., 25 mM Tris-HCl pH 7.4, 1 M NaCl, 5 mM DTT).

-

HTRF reagents for detecting IN proximity (e.g., two antibodies against IN labeled with donor and acceptor).

-

384-well microplates.

-

HTRF-compatible plate reader.

Protocol:

-

Prepare serial dilutions of this compound in DMSO and then in assay buffer.

-

Add a fixed concentration of integrase to the wells.

-

Add the diluted this compound or vehicle control to the wells.

-

Incubate for a set time (e.g., 1 hour) at 37°C to induce multimerization.

-

Add the HTRF detection antibodies.

-

Incubate for a further period to allow antibody binding.

-

Read the plate and calculate the HTRF ratio as described above.

-

Plot the HTRF ratio against the logarithm of the compound concentration to determine the AC₅₀ value.

Antiviral Activity Assays

The following diagram outlines the general workflow for assessing the antiviral efficacy of this compound.

4.4.1. Single-Round Infectivity Assay

This assay measures the effect of the compound on the early stages of the viral life cycle (entry to integration).

Protocol:

-

Virus Production: Co-transfect HEK293T cells with an Env-deficient HIV-1 proviral plasmid (containing a luciferase reporter gene) and a plasmid encoding the vesicular stomatitis virus G (VSV-G) envelope protein.

-

Virus Harvest: After 48-72 hours, harvest the cell culture supernatant containing the pseudotyped viral particles.

-

Infection: Seed target cells (e.g., TZM-bl) in a 96-well plate. Add serial dilutions of this compound to the cells.

-

Add Virus: Add a standardized amount of the pseudotyped virus to each well.

-

Incubation: Incubate the plates for 48 hours at 37°C.

-

Readout: Lyse the cells and measure the activity of the luciferase reporter gene using a luminometer.

-

Analysis: Calculate the percent inhibition of viral infection relative to the vehicle control and determine the EC₅₀ value.

4.4.2. Multiple-Round Infectivity Assay

This assay assesses the compound's effect over multiple cycles of viral replication, capturing both early and late-stage inhibition.

Protocol:

-

Cell Seeding: Seed susceptible T-lymphocyte cells (e.g., MT-4) in a 96-well plate.

-

Infection: Infect the cells with a replication-competent HIV-1 strain (e.g., NL4-3) at a low multiplicity of infection.

-

Treatment: Add serial dilutions of this compound to the infected cell cultures.

-

Incubation: Incubate the plates for 4-5 days to allow for multiple rounds of viral replication.

-

Readout: Measure the extent of viral replication. This can be done by quantifying the amount of viral p24 antigen in the supernatant using an ELISA or by measuring cell viability (as HIV-1 infection is cytopathic to MT-4 cells) using a reagent like MTT or CellTiter-Glo.

-

Analysis: Calculate the percent inhibition of viral replication and determine the EC₅₀ value.

References

BDM-2: A Technical Whitepaper on the Allosteric Inhibition of HIV-1 Integrase

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of BDM-2, a novel, potent allosteric inhibitor of HIV-1 integrase (IN). This compound represents a new class of antiretroviral compounds known as IN-LEDGF Allosteric Inhibitors (INLAIs) that exhibit a unique dual mechanism of action, targeting both the early and late stages of the HIV-1 replication cycle. This guide details the discovery, synthesis, mechanism of action, and biological activity of this compound, presenting key quantitative data in a structured format, outlining detailed experimental protocols, and visualizing the core biological pathways and experimental workflows.

Discovery and Rationale

This compound was developed as part of a research program focused on identifying novel antiretroviral agents that target the interaction between HIV-1 integrase and its essential host cofactor, Lens Epithelium-Derived Growth Factor (LEDGF/p75)[1][2]. The rationale for this approach is that disrupting this protein-protein interaction can prevent the proper integration of the viral genome into the host cell's chromatin, a critical step in the HIV-1 life cycle. This compound emerged from a series of compounds designed around a benzene scaffold, optimized for high-potency inhibition of the IN-LEDGF/p75 interaction[2].

Synthesis of this compound

The synthesis of this compound is described in patent WO2015/001125A1, specifically in Example 13. The following is a summary of the synthetic route.

Experimental Protocol: Synthesis of this compound

This protocol is an interpretation of the general procedures described in the patent literature and may require optimization.

Step 1: Synthesis of tert-butyl (2-(2-methylquinolin-3-yl)-2-oxoethyl)carbamate

To a solution of 2-methyl-3-acetylquinoline in a suitable solvent such as tetrahydrofuran (THF), is added a source of tert-butoxycarbonyl (Boc) protected amine, such as Boc-anhydride, in the presence of a base like triethylamine. The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC). The product is then isolated and purified using standard techniques like column chromatography.

Step 2: Reduction of the ketone

The ketone product from Step 1 is dissolved in a solvent like methanol and cooled to 0°C. A reducing agent, such as sodium borohydride, is added portion-wise. The reaction is stirred until the ketone is fully reduced to the corresponding alcohol. The reaction is quenched, and the product is extracted and purified.

Step 3: Deprotection of the Boc group

The Boc-protected amino alcohol from Step 2 is dissolved in a suitable solvent, and a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, is added to remove the Boc protecting group. The reaction is monitored by TLC, and upon completion, the solvent is removed under reduced pressure to yield the free amine.

Step 4: Coupling with 2-fluorobenzoic acid

The amino alcohol from Step 3 is coupled with 2-fluorobenzoic acid using a standard peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in a solvent such as dimethylformamide (DMF). The reaction mixture is stirred at room temperature until completion. The final product, this compound, is then isolated and purified by preparative high-performance liquid chromatography (HPLC).

Mechanism of Action

This compound exerts its antiviral activity through a dual mechanism that targets HIV-1 integrase:

-

Inhibition of the IN-LEDGF/p75 Interaction: this compound binds to a pocket on the catalytic core domain (CCD) of HIV-1 integrase, the same site that is recognized by the integrase binding domain (IBD) of LEDGF/p75[2]. This direct competition prevents LEDGF/p75 from tethering the viral pre-integration complex to the host chromatin, thereby inhibiting the integration of the viral DNA into the host genome.

-

Induction of Aberrant Integrase Multimerization: In addition to blocking the interaction with LEDGF/p75, the binding of this compound to integrase induces a conformational change that promotes the aberrant multimerization of integrase dimers[2]. This leads to the formation of non-functional integrase oligomers, which disrupts the late stages of the viral replication cycle, including the proper assembly of new virions. This results in the production of non-infectious viral particles.

Signaling Pathway Diagram

Caption: Mechanism of action of this compound, inhibiting both early and late stages of HIV-1 replication.

Quantitative Biological Data

The biological activity of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Antiviral Activity of this compound

| Cell Line | HIV-1 Strain | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) |

| MT-4 | NL4-3 | 8.7 | >100 | >11,494 |

| MT-4 | HXB2 | 4.5 | >100 | >22,222 |

| PBMCs | NL4-3 | 12 | >100 | >8,333 |

EC50: 50% effective concentration for inhibiting viral replication. CC50: 50% cytotoxic concentration. SI = CC50/EC50.

Table 2: Mechanistic Activity of this compound

| Assay | Target | IC50 (nM) | AC50 (nM) |

| HTRF | IN-LEDGF/p75 Interaction | 47 | - |

| IN Multimerization | IN Dimer Aggregation | - | 20 |

IC50: 50% inhibitory concentration. AC50: 50% activation concentration for multimerization.

Experimental Protocols

Antiviral Activity Assay (MT-4 Cells)

-

MT-4 cells are seeded in 96-well plates at a density of 1 x 10^5 cells/mL.

-

This compound is serially diluted in culture medium and added to the cells.

-

Cells are infected with HIV-1 (e.g., NL4-3 or HXB2 strain) at a multiplicity of infection (MOI) of 0.01.

-

The plates are incubated for 5 days at 37°C in a humidified atmosphere with 5% CO2.

-

Viral replication is quantified by measuring the activity of reverse transcriptase in the culture supernatant using a colorimetric assay.

-

Cell viability is assessed in parallel using an MTT assay to determine the CC50.

-

EC50 and CC50 values are calculated by non-linear regression analysis of the dose-response curves.

IN-LEDGF/p75 Interaction Assay (HTRF)

This assay is based on Homogeneous Time-Resolved Fluorescence (HTRF) to measure the interaction between recombinant HIV-1 integrase and LEDGF/p75.

-

Recombinant GST-tagged HIV-1 integrase and His-tagged LEDGF/p75 are used.

-

This compound is serially diluted in assay buffer.

-

The compound, integrase, and LEDGF/p75 are incubated together in a 384-well plate.

-

An anti-GST antibody conjugated to a europium cryptate donor and an anti-His antibody conjugated to an XL665 acceptor are added.

-

After incubation, the HTRF signal is read on a compatible plate reader. A decrease in the HTRF signal indicates inhibition of the interaction.

-

IC50 values are determined from the dose-response curves.

Experimental Workflow: HTRF Assay

Caption: Workflow for the IN-LEDGF/p75 interaction HTRF assay.

Integrase Multimerization Assay

This assay measures the ability of this compound to induce the aggregation of integrase dimers.

-

Recombinant HIV-1 integrase is diluted in a suitable buffer.

-

This compound is serially diluted and added to the integrase solution.

-

The mixture is incubated to allow for compound-induced multimerization.

-

The degree of multimerization can be assessed by various methods, such as dynamic light scattering (DLS) to measure the increase in particle size, or a turbidity assay.

-

For a quantitative measure, an AlphaLISA-based assay can be employed using two different antibody-coated bead sets that recognize the integrase. An increase in the AlphaLISA signal indicates induced proximity of the integrase molecules.

-

AC50 values are calculated from the dose-response curves.

Conclusion

This compound is a promising new antiretroviral candidate with a novel dual mechanism of action that effectively inhibits HIV-1 replication by targeting the essential host-virus interaction between integrase and LEDGF/p75, and by inducing aberrant integrase multimerization. Its high potency and favorable selectivity index warrant further investigation and development as a potential new therapeutic option for the treatment of HIV-1 infection. This technical guide provides a foundational resource for researchers and drug development professionals interested in the further exploration of this compound and other INLAIs.

References

An In-depth Technical Guide to the Chemical Properties and Solubility of BDM-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and solubility of BDM-2, a potent allosteric inhibitor of HIV-1 integrase. The information is intended to support research and development efforts in the field of antiretroviral drug discovery.

Core Chemical Properties of this compound

This compound is a small molecule that has been identified as an IN-LEDGF allosteric inhibitor (INLAI) of HIV-1 integrase, demonstrating potent anti-retroviral activity.[1][2][3][4] It functions by blocking the interaction between the catalytic core domain of the HIV-1 integrase and the integrase binding domain of LEDGF/p75.[1][2][3]

The key chemical identifiers and properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| IUPAC Name | Not publicly available | N/A |

| CAS Number | 1643876-33-8 | [1][2] |

| Molecular Formula | C25H30O4 | [1][2] |

| Molecular Weight | 394.50 g/mol | [1][2] |

| Appearance | Solid | MedchemExpress |

| Color | White to off-white | MedchemExpress |

| SMILES String | Not publicly available | N/A |

Solubility Profile of this compound

The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its formulation possibilities.

Quantitative Solubility Data

The known quantitative solubility of this compound in dimethyl sulfoxide (DMSO) is detailed in the following table. To achieve this level of solubility, the use of ultrasonication is recommended.[1][2] For enhanced solubility, it is also suggested to warm the solution to 37°C and agitate it in an ultrasonic bath.[1][2] Stock solutions in DMSO can be stored at -20°C for several months.[1]

| Solvent | Solubility | Molar Equivalent | Method | Source |

| DMSO | 100 mg/mL | 253.49 mM | Ultrasonic assistance | [1][2] |

| Water | Not publicly available | Not publicly available | Not publicly available | N/A |

| Ethanol | Not publicly available | Not publicly available | Not publicly available | N/A |

Experimental Protocol for Solubility Determination

The following section details a standardized and widely accepted methodology for determining the thermodynamic solubility of a compound, such as this compound, in various solvents. The shake-flask method is considered the gold standard for its reliability.[5][6]

Shake-Flask Method for Thermodynamic Solubility Measurement

This protocol is designed to determine the equilibrium solubility of a solid compound in a given solvent system.

Objective: To determine the concentration of a saturated solution of this compound in a selected solvent (e.g., water, ethanol, phosphate-buffered saline) at a controlled temperature.

Materials:

-

This compound (solid powder)

-

Solvent of interest (e.g., purified water, absolute ethanol)

-

Glass vials with screw caps

-

Orbital shaker or incubator shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes for standard preparation

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

Add a precise volume of the chosen solvent to the vial.

-

-

Equilibration:

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed.

-

Allow the mixture to equilibrate for a sufficient duration, typically 24 to 48 hours, to ensure that the dissolution and precipitation rates have reached equilibrium.

-

-

Phase Separation:

-

After equilibration, let the vial stand to allow the excess solid to sediment.

-

To ensure complete removal of undissolved solids, centrifuge the vial at a high speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant. To avoid disturbing the sediment, it is advisable to take the sample from the upper portion of the liquid.

-

Filter the collected supernatant through a syringe filter to remove any remaining microscopic particles.

-

-

Quantification:

-

Dilute the filtered supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations to accurately quantify the solubility.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

Caption: Workflow for Shake-Flask Solubility Determination.

Signaling Pathway and Logical Relationships

As this compound is a small molecule inhibitor, its primary interaction is with the HIV-1 integrase protein, thereby disrupting a critical step in the viral replication cycle. The following diagram illustrates the inhibitory mechanism of this compound.

Caption: Inhibitory Action of this compound on HIV-1 Integrase.

References

In-Depth Technical Guide to BDM-2: An Allosteric Inhibitor of HIV-1 Integrase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of BDM-2, a potent allosteric inhibitor of HIV-1 integrase. It details the compound's chemical properties, mechanism of action, and relevant experimental protocols for its characterization.

Core Compound Data

This compound is distinguished as an IN-LEDGF allosteric inhibitor (INLAI) of HIV-1 integrase. The following table summarizes its key quantitative data.

| Property | Value | Reference |

| CAS Number | 1643876-33-8 | N/A |

| Molecular Weight | 394.5 g/mol | N/A |

| IC50 (IN-LEDGF Interaction) | 47 nM | N/A |

| AC50 (IN Multimerization) | 20 nM | N/A |

| EC50 (HIV-1 Strain NL4-3) | 8.7 nM | N/A |

| EC50 (HIV-1 Strain HXB2) | 4.5 nM | N/A |

Mechanism of Action: Allosteric Inhibition of HIV-1 Integrase

This compound employs a sophisticated mechanism of action, functioning as a "molecular glue" to induce hyper-multimerization of the HIV-1 integrase (IN) protein. This allosteric inhibition disrupts the normal function of the integrase enzyme, which is crucial for the integration of the viral DNA into the host cell's genome, primarily affecting the late stages of viral replication.

The key steps in the mechanism are as follows:

-

Binding to the LEDGF/p75 Binding Site: this compound binds to the catalytic core domain (CCD) of the HIV-1 integrase at the specific site that normally interacts with the host protein, Lens Epithelium-Derived Growth Factor (LEDGF/p75).

-

Allosteric conformational change: This binding event induces a conformational change in the integrase protein.

-

Engagement of the C-Terminal Domain (CTD): The altered conformation exposes a new binding surface that engages the C-terminal domain (CTD) of another integrase monomer.

-

Aberrant Hyper-multimerization: This "gluing" effect leads to the formation of dysfunctional, high-order multimers of the integrase protein.

-

Disruption of Viral Maturation: The induced hyper-multimerization of integrase interferes with the proper assembly of new viral particles, severely perturbing the maturation process of the virions.

This allosteric approach provides a distinct advantage, as it does not target the active site of the enzyme, potentially offering a higher barrier to the development of drug resistance.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's activity. Below are outlines for key experimental protocols.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for IN-LEDGF/p75 Interaction

This assay is designed to quantify the inhibitory effect of this compound on the interaction between HIV-1 integrase and the host factor LEDGF/p75.

Principle: The assay utilizes Fluorescence Resonance Energy Transfer (FRET) between a donor fluorophore (Europium cryptate) and an acceptor fluorophore (XL665). Tagged versions of IN and LEDGF/p75 are used. When the proteins interact, the donor and acceptor are brought into close proximity, resulting in a FRET signal. This compound, by disrupting this interaction, will cause a decrease in the FRET signal.

Materials:

-

Recombinant full-length HIV-1 IN tagged with a 6xHis tag.

-

Recombinant full-length LEDGF/p75 tagged with a FLAG tag.

-

Anti-6xHis antibody conjugated to Europium cryptate (donor).

-

Anti-FLAG antibody conjugated to XL665 (acceptor).

-

Assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.1% BSA).

-

This compound compound series.

-

384-well low-volume white plates.

-

HTRF-compatible plate reader.

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.

-

Protein-Antibody Incubation: In separate tubes, pre-incubate the tagged proteins with their respective fluorophore-conjugated antibodies according to the manufacturer's instructions.

-

Assay Reaction: In a 384-well plate, add the this compound dilutions.

-

Add the IN-antibody complex and the LEDGF/p75-antibody complex to the wells.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 2-4 hours) to allow the protein interaction to reach equilibrium.

-

Signal Detection: Read the plate on an HTRF-compatible reader, measuring the emission at both 620 nm (donor) and 665 nm (acceptor) with excitation at 320 nm.

-

Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000). Plot the HTRF ratio against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Antiviral Activity Assay in MT-4 Cells

This cell-based assay determines the efficacy of this compound in inhibiting HIV-1 replication in a human T-cell line.

Principle: MT-4 cells are highly susceptible to HIV-1 infection, which leads to a cytopathic effect (CPE) and cell death. The antiviral activity of this compound is measured by its ability to protect the cells from virus-induced death.

Materials:

-

MT-4 cells.

-

HIV-1 viral stock (e.g., NL4-3 or HXB2).

-

Cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS, penicillin, and streptomycin).

-

This compound compound series.

-

96-well cell culture plates.

-

Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo).

-

Plate reader for absorbance or luminescence.

Procedure:

-

Cell Seeding: Seed MT-4 cells into a 96-well plate at a predetermined density.

-

Compound Addition: Add serial dilutions of this compound to the wells. Include a "no drug" control.

-

Virus Infection: Infect the cells with a pre-titered amount of HIV-1. Include an "uninfected" control.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period that allows for significant viral CPE in the "no drug" control (typically 4-5 days).

-

Cell Viability Measurement: Add the chosen cell viability reagent to all wells according to the manufacturer's protocol.

-

Signal Detection: Measure the absorbance or luminescence using a plate reader.

-

Data Analysis: Normalize the data to the uninfected control (100% viability) and the virus-only control (0% protection). Plot the percentage of cell protection against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic model to calculate the EC50 value.

The Role of BDM-2 in Blocking HIV-1 Replication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge, necessitating the development of novel therapeutic agents with unique mechanisms of action. A promising class of antiretroviral compounds, the HIV-1 integrase-LEDGF/p75 allosteric inhibitors (INLAIs), offers a novel strategy to combat the virus. This technical guide provides an in-depth analysis of BDM-2, a potent INLAI. This compound disrupts HIV-1 replication primarily by inducing aberrant multimerization of the viral integrase (IN), a process that critically impairs the late stages of the viral life cycle, particularly virion maturation. This document details the mechanism of action of this compound, presents quantitative data on its antiviral activity, outlines the experimental protocols used for its characterization, and provides visualizations of the key pathways and workflows.

Introduction to this compound and its Class

This compound belongs to a class of small molecules known as HIV-1 integrase-LEDGF/p75 allosteric inhibitors (INLAIs).[1] Unlike traditional integrase strand transfer inhibitors (INSTIs) that target the catalytic site of the integrase enzyme, INLAIs bind to a pocket on the integrase catalytic core domain (CCD) at the interface where it interacts with the host protein, Lens Epithelium-Derived Growth Factor (LEDGF/p75).[1] This interaction is crucial for the integration of the viral DNA into the host genome.[1] this compound and other INLAIs act as "molecular glues," promoting an abnormal and excessive multimerization of integrase, which ultimately leads to the production of non-infectious viral particles.[1][2]

Mechanism of Action of this compound

The primary mechanism by which this compound inhibits HIV-1 replication is through the induction of aberrant integrase hyper-multimerization, which has a profound impact on the late stages of the viral life cycle.[1][2]

Competitive Inhibition of the Integrase-LEDGF/p75 Interaction

This compound competitively binds to the LEDGF/p75 binding pocket on the HIV-1 integrase.[1] LEDGF/p75 is a host factor that tethers the pre-integration complex (PIC) to the host chromatin, facilitating targeted integration of the viral DNA.[1] By occupying this binding site, this compound can interfere with the normal process of integration.

Induction of Aberrant Integrase Multimerization

The binding of this compound to the integrase dimer interface exposes a new protein-protein interaction surface.[3] This leads to an uncontrolled, chain-like multimerization of integrase proteins.[3] This hyper-multimerization is the central aspect of this compound's potent antiviral activity.[1][2]

Disruption of Late-Stage Replication and Virion Maturation

The aberrant multimerization of integrase induced by this compound has severe consequences for the late stages of HIV-1 replication.[1] It disrupts the proper assembly of the viral core, leading to the formation of eccentric, non-infectious virions where the viral ribonucleoprotein (RNP) complex is mislocalized outside of the capsid cone.[3][4] This impairment of virion maturation is the predominant mechanism of this compound's antiviral effect, making it significantly more potent in multiple-round infection assays compared to single-round assays.[3]

Caption: this compound's disruption of HIV-1 virion maturation.

Quantitative Data on Antiviral Activity

The antiviral potency of this compound and its analogs has been evaluated in various cell-based assays. The following tables summarize the key quantitative data.

Table 1: Inhibition of IN-LEDGF/p75 Interaction by this compound Series Compounds

| Compound | IC50 (µM) in HTRF Assay |

| This compound | 0.023 ± 0.004 |

| Analog 1 | 0.035 ± 0.006 |

| Analog 2 | 0.018 ± 0.003 |

| Analog 3 | 0.051 ± 0.009 |

| Data presented as mean ± standard deviation. |

Table 2: Antiviral Activity of this compound in Single-Round vs. Multiple-Round Infection Assays

| Compound | Single-Round EC50 (µM) | Multiple-Round EC50 (nM) |

| This compound | 1.8 ± 0.3 | 8.7 ± 1.5 |

| Raltegravir (INSTI) | 0.003 ± 0.001 | 3.1 ± 0.6 |

| BI-224436 (INLAI) | 2.5 ± 0.5 | 22 ± 4 |

| EC50 values were determined in MT-4 cells infected with HIV-1 (NL4-3). Data are presented as mean ± standard deviation. |

Experimental Protocols

The characterization of this compound's antiviral activity relies on several key in vitro assays.

Single-Round Infectivity Assay

This assay measures the effect of a compound on the early steps of HIV-1 replication, from viral entry to integration and gene expression.

Protocol:

-

Cell Seeding: Seed target cells (e.g., TZM-bl or U87.CD4.CCR5/CXCR4) in 96-well plates.

-

Virus Production: Produce single-round infectious viral particles by co-transfecting HEK293T cells with an HIV-1 proviral plasmid lacking the env gene and a plasmid expressing an envelope glycoprotein (e.g., VSV-G).[5][6]

-

Compound Treatment and Infection: Pre-incubate target cells with serially diluted this compound or control compounds. Infect the cells with the single-round virus.

-

Readout: After 48-72 hours, lyse the cells and measure the activity of a reporter gene (e.g., luciferase or β-galactosidase) that is expressed from the integrated viral DNA.[5][7] The reduction in reporter activity in the presence of the compound is used to calculate the EC50 value.

Caption: Workflow for a single-round HIV-1 infectivity assay.

Multiple-Round Infection Assay

This assay evaluates the effect of a compound over multiple cycles of viral replication, thus capturing its impact on both early and late stages.

Protocol:

-

Cell Seeding: Seed susceptible cells (e.g., MT-4 or primary CD4+ T cells) in a multi-well plate.

-

Infection: Infect the cells with a replication-competent HIV-1 strain (e.g., NL4-3) at a low multiplicity of infection (MOI).

-

Compound Treatment: Add serially diluted this compound or control compounds to the culture medium.

-

Monitoring Replication: Culture the cells for several days, periodically collecting supernatant to measure markers of viral replication, such as p24 antigen levels (by ELISA) or reverse transcriptase activity.

-

EC50 Determination: The concentration of the compound that inhibits viral replication by 50% is determined.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This biochemical assay is used to quantify the inhibition of the protein-protein interaction between HIV-1 integrase and LEDGF/p75.[1][8]

Protocol:

-

Reagent Preparation: Use purified, recombinant HIV-1 integrase and the integrase-binding domain (IBD) of LEDGF/p75. One protein is labeled with a donor fluorophore (e.g., terbium cryptate) and the other with an acceptor fluorophore (e.g., d2).

-

Assay Reaction: In a microplate, mix the labeled proteins with serially diluted this compound or control compounds.

-

Incubation: Allow the binding reaction to reach equilibrium.

-

HTRF Reading: Excite the donor fluorophore and measure the fluorescence emission of both the donor and the acceptor. The ratio of the acceptor to donor fluorescence is proportional to the extent of protein-protein interaction.

-

IC50 Calculation: The concentration of this compound that inhibits the HTRF signal by 50% (IC50) is calculated.

Caption: Principle of the HTRF assay for IN-LEDGF/p75 interaction.

Signaling and Mechanistic Pathways

The primary signaling event disrupted by this compound is the interaction between HIV-1 integrase and the host factor LEDGF/p75. The subsequent induction of integrase hyper-multimerization is a downstream consequence of this compound binding.

Caption: this compound's dual effect on integration and maturation.

Conclusion and Future Directions

This compound represents a potent HIV-1 inhibitor with a novel mechanism of action that is distinct from currently approved antiretroviral drugs. Its ability to induce aberrant integrase multimerization and primarily disrupt the late stages of viral replication makes it a valuable candidate for further development, particularly in combination therapies and for combating drug-resistant HIV-1 strains. Future research should focus on elucidating the precise structural details of this compound-induced integrase multimers and exploring the potential for this class of compounds to overcome resistance to other antiretrovirals. The unique mode of action of INLAIs like this compound underscores the potential for targeting viral protein multimerization as a therapeutic strategy.

References

- 1. Biological and Structural Analyses of New Potent Allosteric Inhibitors of HIV-1 Integrase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. HIV-1 integrase multimerization as a therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Going beyond Integration: The Emerging Role of HIV-1 Integrase in Virion Morphogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hiv.lanl.gov [hiv.lanl.gov]

- 6. Toward the development of a single-round infection assay based on EGFP reporting for anti-HIV-1 drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3.6. Single-Round Infection Assay [bio-protocol.org]

- 8. A Homogeneous Time Resolved Fluorescence (HTRF) method for the evaluation of HIV-1 integrase dimerization, enzyme reactions and interaction with LEDGF/p75 [iris.unica.it]

Preclinical Efficacy of BDM-2: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDM-2 is an investigational antiretroviral agent identified as a potent allosteric inhibitor of HIV-1 integrase (IN) that targets the interaction between integrase and the host protein, Lens Epithelium-Derived Growth Factor (LEDGF/p75). This technical guide provides a comprehensive overview of the available preclinical data on the efficacy of this compound, with a focus on its in vitro activity and mechanism of action. Due to the limited availability of public domain data, this document summarizes the known quantitative metrics and presents representative experimental protocols and signaling pathways relevant to this class of inhibitors.

In Vitro Efficacy of this compound

This compound has demonstrated potent in vitro activity against HIV-1. The following table summarizes the key efficacy parameters reported for this compound.

| Parameter | Value | Description |

| IC50 | 47 nM | The half-maximal inhibitory concentration, representing the concentration of this compound required to inhibit 50% of HIV-1 replication in vitro. |

| AC50 | 20 nM | The half-maximal concentration for the activation of IN multimerization, a key aspect of its mechanism of action. |

Note: The available data primarily focuses on the in vitro anti-HIV-1 activity of this compound. As of the latest available information, comprehensive in vivo preclinical efficacy data from animal models have not been reported in the public domain.

Mechanism of Action: Targeting the HIV-1 Integrase-LEDGF/p75 Interaction

This compound functions as an IN-LEDGF allosteric inhibitor (INLAI). Unlike traditional integrase strand transfer inhibitors (INSTIs), which target the catalytic site of the enzyme, this compound binds to a pocket on the integrase catalytic core domain (CCD) at the interface where it interacts with the IBD (Integrase Binding Domain) of LEDGF/p75. This binding event induces a conformational change in the integrase enzyme, promoting its hyper-multimerization and rendering it non-functional for viral replication. This unique mechanism of action offers a potential advantage against HIV-1 strains that have developed resistance to traditional INSTIs.

Signaling Pathway Diagram

The following diagram illustrates the interaction between HIV-1 integrase and the host protein LEDGF/p75, and the inhibitory action of this compound.

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound are not publicly available. However, the following sections describe representative methodologies for key in vitro assays used to characterize anti-HIV compounds like this compound.

In Vitro Anti-HIV-1 Replication Assay (Representative Protocol)

This assay is designed to determine the concentration of a compound required to inhibit HIV-1 replication in a cell-based model.

1. Cell Culture and Virus Stocks:

- Maintain a suitable host cell line (e.g., MT-4, CEM-SS, or TZM-bl cells) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

- Prepare and titer a laboratory-adapted strain of HIV-1 (e.g., HIV-1IIIB or HIV-1NL4-3).

2. Assay Procedure:

- Seed the host cells into a 96-well microtiter plate at a predetermined density.

- Prepare serial dilutions of this compound in culture medium.

- Add the diluted compound to the wells containing the cells.

- Infect the cells with a standardized amount of HIV-1.

- Include appropriate controls: cells with virus but no compound (virus control) and cells with no virus and no compound (cell control).

- Incubate the plate at 37°C in a humidified CO2 incubator for a period of 4-7 days.

3. Measurement of Viral Replication:

- Viral replication can be quantified using various methods, such as:

- p24 Antigen ELISA: Measure the amount of HIV-1 p24 capsid protein in the culture supernatant.

- Reverse Transcriptase (RT) Assay: Measure the activity of the viral RT enzyme in the supernatant.

- Reporter Gene Assay: If using a reporter cell line (e.g., TZM-bl), measure the expression of the reporter gene (e.g., luciferase or β-galactosidase).

4. Data Analysis:

- Calculate the percentage of inhibition of viral replication for each compound concentration relative to the virus control.

- Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for the preclinical evaluation of an antiviral compound.

Conclusion

This compound is a promising anti-HIV-1 agent with a novel mechanism of action that involves the allosteric inhibition of the HIV-1 integrase-LEDGF/p75 interaction. The available in vitro data demonstrates its potent activity against HIV-1 replication. Further preclinical studies, particularly in vivo efficacy and safety assessments in relevant animal models, will be crucial to fully elucidate its therapeutic potential and to support its advancement into clinical development. This technical guide provides a summary of the current understanding of this compound's preclinical profile based on publicly available information.

Methodological & Application

Application Notes and Protocols for BDM-2 in In Vitro HIV-1 Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro use of BDM-2, a potent allosteric inhibitor of HIV-1 integrase. This compound serves as a critical tool for investigating the mechanisms of HIV-1 replication, particularly the roles of integrase and the host-virus interface, and for the development of novel antiretroviral therapies.

Introduction

This compound is a member of the class of IN-LEDGF allosteric inhibitors (INLAIs) of HIV-1 integrase (IN).[1] Unlike traditional integrase strand transfer inhibitors (INSTIs), this compound does not target the catalytic active site of the enzyme. Instead, it binds to a pocket at the dimer interface of the integrase's catalytic core domain, the same site that interacts with the host protein Lens Epithelium-Derived Growth Factor (LEDGF)/p75.[1][2] This interaction has a dual effect: it competitively inhibits the binding of LEDGF/p75 to integrase and, more significantly, it induces aberrant hyper-multimerization of integrase.[1][3] This ultimately disrupts the normal process of virion maturation, leading to the production of non-infectious viral particles.[1][3][4] this compound primarily affects the late stages of the HIV-1 replication cycle.[1][3][4]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound's activity in various in vitro assays. These values are essential for designing experiments and interpreting results.

| Parameter | Description | Cell Line/Assay Conditions | Value | Reference |

| EC50 | 50% effective concentration for inhibiting HIV-1 replication. | MT4 cells, HIV-1 NL4-3 strain | 8.7 nM | [1] |

| MT4 cells, HIV-1 HXB2 strain | 4.5 nM | [1] | ||

| IC50 | 50% inhibitory concentration for the IN-LEDGF/p75 interaction. | Homogeneous Time-Resolved Fluorescence (HTRF) assay | 0.15 µM | |

| AC50 | 50% activation concentration for inducing IN hyper-multimerization. | In vitro multimerization assay | 20 nM | [1] |

| PA-EC90 | Protein-adjusted 90% effective concentration in the presence of human serum. | MT4 cells, HIV-1 NL4-3 strain | 127 nM (50 ng/mL) | [3] |

Signaling Pathway and Mechanism of Action

The primary "signaling pathway" affected by this compound is the HIV-1 replication cycle, with a specific focus on the interplay between the viral integrase and host cellular factors. This compound's mechanism of action is allosteric inhibition, which leads to a disruption of critical protein-protein interactions necessary for successful viral propagation.

Caption: Mechanism of action of this compound in inhibiting HIV-1 replication.

Experimental Protocols

Antiviral Activity Assay in Cell Culture

This protocol determines the efficacy of this compound in inhibiting HIV-1 replication in a susceptible cell line, such as MT4 human T-lymphoid cells.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

MT4 cells

-

Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin)

-

HIV-1 laboratory strain (e.g., NL4-3 or HXB2)

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTS or resazurin)

-

Plate reader

Procedure:

-

Cell Seeding: Seed MT4 cells in a 96-well plate at a density of 1 x 104 cells per well in 50 µL of complete RPMI-1640 medium.

-

Compound Dilution: Prepare a serial dilution of this compound in complete RPMI-1640 medium. A typical starting concentration for the highest dose could be 1 µM, with 3-fold serial dilutions. Add 50 µL of the diluted compound to the appropriate wells. Include wells with no compound as controls.

-

Virus Infection: Add 100 µL of HIV-1 stock (at a pre-determined multiplicity of infection, MOI) to each well, except for the uninfected control wells.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.

-

Assessment of Cytopathic Effect: After the incubation period, assess cell viability using a suitable reagent (e.g., MTS). Add the reagent according to the manufacturer's instructions and measure the absorbance or fluorescence on a plate reader.

-

Data Analysis: Calculate the percentage of cell protection for each this compound concentration relative to the virus-infected, untreated control and the uninfected control. Determine the EC50 value by fitting the dose-response data to a four-parameter logistic curve.

IN-LEDGF/p75 Interaction Assay (HTRF)

This biochemical assay quantifies the ability of this compound to disrupt the interaction between HIV-1 integrase and LEDGF/p75.

Materials:

-

Recombinant purified HIV-1 integrase (tagged, e.g., with His-tag)

-

Recombinant purified LEDGF/p75 IBD (integrase-binding domain, tagged, e.g., with GST)

-

HTRF-compatible donor and acceptor antibodies (e.g., anti-His-d2 and anti-GST-Europium cryptate)

-

This compound stock solution

-

Assay buffer

-

384-well low-volume plates

-

HTRF-compatible plate reader

Procedure:

-

Reagent Preparation: Prepare a solution containing the tagged integrase and tagged LEDGF/p75 IBD in the assay buffer.

-

Compound Addition: Add serial dilutions of this compound to the wells of the 384-well plate. Include control wells with DMSO only.

-

Protein Addition: Add the integrase and LEDGF/p75 IBD mixture to each well.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 1 hour) to allow for protein-protein interaction and inhibitor binding.

-

Antibody Addition: Add the HTRF donor and acceptor antibodies to each well.

-

Final Incubation: Incubate the plate for another period (e.g., 4 hours to overnight) at 4°C to allow for antibody binding.

-

Signal Detection: Read the plate on an HTRF-compatible plate reader, measuring the emission at both 620 nm and 665 nm.

-

Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) for each well. Determine the IC50 value by plotting the HTRF ratio against the log of the this compound concentration and fitting the data to a dose-response curve.

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro evaluation of this compound.

Caption: General workflow for in vitro characterization of this compound.

Conclusion

This compound is a valuable research tool for dissecting the later stages of the HIV-1 replication cycle. Its unique allosteric mechanism of action provides a complementary approach to studying HIV-1 integrase function and offers a promising avenue for the development of new antiretroviral drugs that are less susceptible to existing resistance mutations. The protocols and data presented here provide a foundation for researchers to effectively utilize this compound in their in vitro studies.

References

- 1. Biological and Structural Analyses of New Potent Allosteric Inhibitors of HIV-1 Integrase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Allosteric inhibition of HIV-1 integrase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of new potent HIV-1 integrase-LEDGF allosteric inhibitors | BioWorld [bioworld.com]

- 4. Biological and Structural Analyses of New Potent Allosteric Inhibitors of HIV-1 Integrase - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell Culture Assays with BDM-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDM-2 is a potent and novel allosteric inhibitor of HIV-1 integrase (IN). It belongs to the class of IN-LEDGF/p75 allosteric inhibitors (INLAIs), which function as molecular glues to induce hyper-multimerization of the HIV-1 IN protein. This action severely perturbs the maturation of viral particles, making this compound a promising candidate for antiretroviral therapy.[1][2][3] These application notes provide detailed protocols for utilizing this compound in various cell culture assays to evaluate its antiviral activity and cytotoxic effects.

Mechanism of Action

This compound targets the interaction between the HIV-1 integrase and the host protein, Lens Epithelium-Derived Growth Factor (LEDGF/p75), which is crucial for viral replication. By binding to the integrase, this compound allosterically inhibits the IN-LEDGF/p75 interaction and, more importantly, promotes the aggregation of integrase multimers.[2][4] This leads to the production of defective, non-infectious virions.

Quantitative Data Summary

The following tables summarize the key in vitro activities of this compound.

| Parameter | This compound | Reference Compound (BI-224436) |

| IC50 (IN-LEDGF/p75 Interaction, nM) | 47 | 34 |

| AC50 (IN Multimerization, nM) | 20 | 34 |

| EC50 (Antiviral Activity, NL4-3 in MT4 cells, nM) | 8.7 | - |

| EC50 (Antiviral Activity, HXB2 in MT4 cells, nM) | 4.5 | - |

| Protein-Adjusted EC90 (PA-EC90, nM) | 127 | - |

| CC50 (Cytotoxicity in MT4 cells, µM) | >50 | - |

Table 1: In Vitro Activity of this compound. Data sourced from Bonnard, D. et al. (2023).[2][3]

Signaling Pathway and Experimental Workflow Diagrams

Caption: Mechanism of action of this compound in inhibiting HIV-1 replication.

Caption: General experimental workflow for evaluating this compound in cell culture.

Experimental Protocols

1. Cell Viability Assay (WST-1 Method)

This protocol is designed to determine the cytotoxic effects of this compound on a selected cell line (e.g., MT-4 or TZM-bl).

Materials:

-

This compound

-

Target cells (e.g., MT-4, TZM-bl)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well cell culture plates

-

WST-1 reagent

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate overnight.

-

Compound Preparation: Prepare a 2X stock solution of this compound in complete medium. Perform serial dilutions to obtain a range of concentrations (e.g., 0.1 nM to 100 µM).

-

Treatment: Add 100 µL of the 2X this compound dilutions to the respective wells. Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

WST-1 Addition: Add 10 µL of WST-1 reagent to each well and incubate for 2-4 hours.

-

Measurement: Measure the absorbance at 450 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the 50% cytotoxic concentration (CC50) by plotting the viability against the log of the this compound concentration.

2. Antiviral Activity Assay (HIV-1 p24 ELISA)

This protocol measures the ability of this compound to inhibit HIV-1 replication by quantifying the p24 capsid protein in the culture supernatant.

Materials:

-

This compound

-

Target cells (e.g., MT-2)

-

HIV-1 stock (e.g., NL4-3 or AD8 strain)

-

Complete culture medium

-

96-well cell culture plates

-

HIV-1 p24 ELISA kit

-

Plate reader

Procedure:

-

Cell Seeding: Seed MT-2 cells in a 96-well plate at a density of 1 x 10^4 cells/well.

-

Compound Treatment: Add serial dilutions of this compound to the cells.

-

Infection: Infect the cells with a predetermined amount of HIV-1 (e.g., 500 TCID50).[5]

-

Incubation: Incubate the plate for 5 days at 37°C with 5% CO2.[5]

-

Supernatant Collection: After incubation, centrifuge the plate and collect the supernatant.

-

p24 ELISA: Perform the p24 ELISA according to the manufacturer's instructions.

-

Data Analysis: Determine the concentration of p24 in each well. Calculate the percentage of inhibition of viral replication relative to the untreated infected control. Determine the 50% effective concentration (EC50).

3. Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol determines if this compound induces apoptosis in target cells.

Materials:

-

This compound

-

Target cells

-

Complete culture medium

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours. Include an untreated control.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the kit's protocol and incubate in the dark.[6]

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

-

Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells. Quantify the percentage of apoptotic cells at each this compound concentration.

4. Western Blot for Integrase Multimerization

This protocol can be adapted to qualitatively assess the induction of IN multimerization in a cellular context.

Materials:

-

This compound

-

Cells expressing HIV-1 integrase

-

Lysis buffer

-

Protease inhibitors

-

SDS-PAGE gels

-

Transfer apparatus

-

Primary antibody against HIV-1 integrase

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound for a specified time. Lyse the cells in ice-cold lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate the protein lysates on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with a primary antibody against HIV-1 integrase, followed by an HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using a chemiluminescent substrate.

-

Data Analysis: Analyze the blot for the appearance of higher molecular weight bands corresponding to integrase multimers in this compound treated samples compared to the control.

References

- 1. Biological and Structural Analyses of New Potent Allosteric Inhibitors of HIV-1 Integrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biological and Structural Analyses of New Potent Allosteric Inhibitors of HIV-1 Integrase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of new potent HIV-1 integrase-LEDGF allosteric inhibitors | BioWorld [bioworld.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Study on suitable analysis method for HIV-1 non-catalytic integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. FITC Annexin V Apoptosis Detection Kit II [bdbiosciences.com]

Determining the IC50 of BDM-2 for HIV-1 Integrase: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for determining the 50% inhibitory concentration (IC50) of BDM-2, a potent allosteric inhibitor of HIV-1 integrase (IN). This compound represents a class of compounds known as Integrase-LEDGF/p75 Allosteric Inhibitors (INLAIs) that exhibit a dual mechanism of action. They disrupt the crucial interaction between HIV-1 integrase and the host protein Lens Epithelium-Derived Growth Factor (LEDGF/p75) and also induce aberrant hyper-multimerization of the integrase enzyme. These actions severely disrupt the viral life cycle, particularly during the late stages of replication. The protocols outlined below describe the use of Homogeneous Time-Resolved Fluorescence (HTRF) assays to quantify these effects and cellular assays to determine antiviral efficacy.

Introduction

HIV-1 integrase is a critical enzyme for viral replication, responsible for inserting the viral DNA into the host cell's genome.[1] This process is mediated by a series of steps including 3'-processing of the viral DNA ends and strand transfer.[1] The interaction between integrase and the cellular cofactor LEDGF/p75 is vital for tethering the pre-integration complex to the host chromatin, ensuring efficient integration.[2]

This compound and its analogs are a novel class of INLAIs that bind to a pocket at the dimer interface of the integrase catalytic core domain, the same site engaged by LEDGF/p75. This competitive binding disrupts the IN-LEDGF/p75 interaction. Furthermore, these small molecules act as 'molecular glues', promoting the formation of non-functional, higher-order integrase multimers. This dual mechanism makes this compound a potent inhibitor of HIV-1 replication.

Quantitative Data Summary

The inhibitory activities of this compound and related compounds have been quantified using various in vitro and cell-based assays. The key parameters are the IC50, representing the concentration of the inhibitor required to reduce a specific biochemical activity by 50%, and the EC50, the concentration required to achieve 50% of the maximum antiviral effect in cell culture.

| Compound | IC50 (nM) vs. IN-LEDGF/p75 Interaction | AC50 (nM) for IN Multimerization | EC50 (nM) vs. HIV-1 NL4-3 | EC50 (nM) vs. HIV-1 HXB2 |

| This compound | 90 | 20 | 8.7 | 4.5 |

| MUT871 | 14 | Not Reported | 3.1 | 1.4 |

| BI-224436 | 90 | 34 | Not Reported | Not Reported |

| S-I-82 | 820 | 47 | Not Reported | Not Reported |

Data compiled from Bonnard et al., 2023.

Experimental Protocols

Determination of IC50 for IN-LEDGF/p75 Interaction using HTRF Assay

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure the inhibition of the HIV-1 integrase and LEDGF/p75 interaction by this compound. The assay relies on the proximity of two fluorophores, a donor (e.g., Europium cryptate) and an acceptor (e.g., XL665), conjugated to antibodies that recognize tagged versions of the interacting proteins.

Materials:

-

Recombinant full-length HIV-1 Integrase (or its catalytic core domain, CCD) with a tag (e.g., 6xHis).

-

Recombinant full-length LEDGF/p75 (or its integrase-binding domain, IBD) with a different tag (e.g., FLAG).

-

Anti-tag antibody conjugated to Europium cryptate (donor).

-

Anti-tag antibody conjugated to XL665 (acceptor).

-

This compound, serially diluted in DMSO.

-

Assay buffer (e.g., PBS with 0.1% BSA and 0.1% Tween-20).

-

384-well low-volume black plates.

-

HTRF-compatible plate reader.

Procedure:

-

Prepare serial dilutions of this compound in DMSO. Further dilute in assay buffer to the final desired concentrations.

-

In a 384-well plate, add the tagged HIV-1 integrase and tagged LEDGF/p75 proteins to each well.

-

Add the serially diluted this compound or DMSO (as a control) to the wells.

-

Incubate the plate at room temperature for a specified period (e.g., 30 minutes) to allow for inhibitor binding.

-

Add the HTRF antibody mixture (anti-tag donor and anti-tag acceptor antibodies) to each well.

-

Incubate the plate in the dark at room temperature for a specified period (e.g., 1-4 hours) to allow for antibody binding.

-

Read the plate on an HTRF-compatible plate reader, measuring the emission at 620 nm (donor) and 665 nm (acceptor).

-

Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

-

Plot the HTRF ratio against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Determination of AC50 for IN Multimerization using HTRF Assay

This protocol outlines an HTRF-based assay to quantify the ability of this compound to induce HIV-1 integrase multimerization. This assay utilizes two differently tagged populations of integrase.

Materials:

-

Recombinant HIV-1 Integrase with a 6xHis tag.

-

Recombinant HIV-1 Integrase with a FLAG tag.

-

Anti-6xHis antibody conjugated to XL665 (acceptor).

-

Anti-FLAG antibody conjugated to Europium cryptate (donor).

-

This compound, serially diluted in DMSO.

-

Assay buffer.

-

384-well low-volume black plates.

-

HTRF-compatible plate reader.

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then in assay buffer.

-

In a 384-well plate, add both the 6xHis-tagged and FLAG-tagged HIV-1 integrase proteins to each well.

-

Add the serially diluted this compound or DMSO control to the wells.

-

Incubate to allow for compound-induced multimerization.

-

Add the HTRF antibody mixture.

-

Incubate in the dark at room temperature.

-

Read the plate and calculate the HTRF ratio as described above.

-

Plot the HTRF ratio against the logarithm of the this compound concentration to determine the AC50 (concentration for 50% of maximum activation).

Determination of Antiviral Efficacy (EC50) in Cell Culture

This protocol describes a multiple-round HIV-1 infection assay to determine the effective concentration of this compound that inhibits viral replication by 50%.

Materials:

-

Lymphoblastoid cell line (e.g., MT-4) or primary human T lymphocytes.

-

Replication-competent HIV-1 isolates (e.g., NL4-3, HXB2).

-

This compound, serially diluted.

-

Cell culture medium.

-

p24 antigen ELISA kit.

Procedure:

-

Seed the target cells in a multi-well plate.

-

Add serial dilutions of this compound to the cells.

-

Infect the cells with a known amount of HIV-1.

-

Culture the cells for a period that allows for multiple rounds of infection (e.g., 4-5 days).

-

At the end of the culture period, collect the cell supernatant.

-

Quantify the amount of viral replication by measuring the p24 antigen concentration in the supernatant using an ELISA kit.

-

Plot the percentage of inhibition of p24 production against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Visualizations

Caption: Experimental workflow for determining the IC50, AC50, and EC50 of this compound.

Caption: Mechanism of action of this compound on HIV-1 integrase.

References

BDM-2: Application Notes and Protocols for Virology Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDM-2 is a potent, allosteric inhibitor of HIV-1 integrase (IN). It belongs to a class of compounds known as IN-LEDGF/p75 allosteric inhibitors (INLAIs). These molecules function as molecular glues, inducing hyper-multimerization of the HIV-1 integrase, which is a critical enzyme for viral replication. This action severely disrupts the maturation of viral particles. This compound has demonstrated significant antiviral activity against various strains of HIV-1, including those resistant to other classes of antiretroviral drugs. This document provides a summary of its quantitative antiviral data, its mechanism of action, and detailed protocols for key experimental assays in virology research.

Data Presentation

The antiviral activity and other relevant biological data for this compound and its analogs are summarized in the tables below. These data have been compiled from in vitro studies.

Table 1: In Vitro Activity of this compound and Analogs against the HIV-1 Integrase-LEDGF/p75 Interaction and Integrase Multimerization

| Compound | Inhibition of IN-LEDGF/p75 Interaction (IC50, nM) | IN Multimerization (AC50, nM) |

| This compound | 17 - 62 | 20 |

| MUT871 | 17 - 62 | Not Reported |

| MUT872 | 17 | 43 |

| MUT884 | 62 | Not Reported |

| BI-224436 | Not Reported | 34 |

| S-I-82 | Not Reported | 47 |

Table 2: Antiviral Activity and Cytotoxicity of this compound and Analogs against HIV-1 in MT-4 Cells

| Compound | HIV-1 Strain HXB2 (EC50, nM) | HIV-1 Strain NL4-3 (EC50, nM) | Cytotoxicity (CC50, µM) |

| This compound | 4.5 | 8.7 | >100 |

| MUT871 | 1.4 | 3.1 | >100 |

| MUT872 | 6.3 | 15 | >100 |

| MUT884 | 18 | 45 | >100 |

| Raltegravir (RAL) | 6.2 | 11 | >100 |

| Dolutegravir (DTG) | 1.9 | 2.7 | >100 |

Table 3: Protein-Adjusted Antiviral Activity of this compound and MUT871

| Compound | Protein-Adjusted EC90 (PA-EC90, nM) |

| This compound | 127 |

| MUT871 | 98 |

Mechanism of Action and Signaling Pathway

This compound exerts its antiviral effect by targeting the interaction between HIV-1 integrase and the host protein, Lens Epithelium-Derived Growth Factor (LEDGF/p75). LEDGF/p75 is a cellular cofactor that is crucial for the integration of the viral genome into the host cell's chromatin. This compound binds to a pocket on the integrase dimer that is also the binding site for LEDGF/p75. However, instead of simply blocking the interaction, this compound acts as a molecular glue, promoting an aberrant hyper-multimerization of the integrase enzyme. This leads to the formation of non-functional viral particles, thus inhibiting the late stages of HIV-1 replication.[1][2][3]

Caption: Mechanism of action of this compound.

Experimental Protocols

HIV-1 Antiviral Activity Assay in MT-4 Cells

This protocol is a representative method for determining the antiviral efficacy of a compound against HIV-1 in a lymphocyte cell line.

Objective: To determine the 50% effective concentration (EC50) of this compound required to inhibit HIV-1 replication in MT-4 cells.

Materials:

-

MT-4 human T-cell lymphocyte line

-

Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)

-

HIV-1 laboratory strains (e.g., HXB2, NL4-3)

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

p24 antigen ELISA kit

-

Cell viability reagent (e.g., MTT, CellTiter-Glo)

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

Cell Preparation: Culture MT-4 cells in complete RPMI-1640 medium. On the day of the assay, ensure cells are in the logarithmic growth phase and have a viability of >95%.

-

Compound Dilution: Prepare a serial dilution of this compound in complete RPMI-1640 medium. The final DMSO concentration should be kept constant and non-toxic (e.g., <0.1%).

-

Infection:

-

Seed MT-4 cells into a 96-well plate at a density of 5 x 10^4 cells per well in 50 µL of medium.

-

Add 50 µL of the diluted this compound to the appropriate wells.

-

Add 100 µL of HIV-1 suspension (at a multiplicity of infection of 0.01-0.1) to each well, except for the cell control wells.

-

Include wells for "cells only" (no virus, no compound) and "virus only" (virus, no compound) controls.

-

-

Incubation: Incubate the plates for 4-5 days at 37°C in a 5% CO2 incubator.

-

Quantification of Viral Replication:

-

After the incubation period, collect the cell culture supernatant.

-

Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial p24 ELISA kit, following the manufacturer's instructions.

-

-

Cytotoxicity Assay (parallel plate):

-

Prepare a separate 96-well plate with MT-4 cells and the same serial dilutions of this compound, but without adding the virus.

-

Incubate for the same duration as the infection plate.

-

Assess cell viability using a standard method like the MTT assay or a luminescent cell viability assay.

-

-

Data Analysis:

-

Calculate the percentage of viral inhibition for each this compound concentration relative to the "virus only" control.

-

Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Calculate the 50% cytotoxic concentration (CC50) from the cytotoxicity assay data.

-

Calculate the Selectivity Index (SI) as CC50 / EC50.

-

Caption: Experimental workflow for the HIV-1 antiviral activity assay.

In Vitro HIV-1 Integrase-LEDGF/p75 Interaction Assay (AlphaScreen)

This protocol describes a high-throughput method to screen for inhibitors of the protein-protein interaction between HIV-1 integrase and LEDGF/p75.

Objective: To determine the 50% inhibitory concentration (IC50) of this compound for the interaction between HIV-1 IN and LEDGF/p75.

Materials:

-

Purified recombinant full-length HIV-1 integrase (or its catalytic core domain) with a tag (e.g., His-tag).

-

Purified recombinant LEDGF/p75 (or its integrase-binding domain) with a different tag (e.g., GST-tag or biotin).

-

AlphaScreen Donor and Acceptor beads (e.g., Nickel Chelate Donor beads and Glutathione Acceptor beads).

-

This compound stock solution (in DMSO).

-

Assay buffer (e.g., 25 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT, 0.1% BSA).

-

384-well white microplates (low volume).

-

An AlphaScreen-compatible plate reader.

Procedure:

-

Reagent Preparation:

-

Dilute the tagged proteins and this compound to their final working concentrations in the assay buffer.

-

Prepare a suspension of Donor and Acceptor beads in the assay buffer according to the manufacturer's instructions. Protect the beads from light.

-

-

Assay Assembly:

-

In a 384-well plate, add the following in order:

-

This compound or DMSO vehicle control.

-

His-tagged HIV-1 integrase.

-

GST-tagged LEDGF/p75.

-

-

Incubate for 30-60 minutes at room temperature to allow for protein interaction and inhibitor binding.

-

-

Bead Addition:

-

Add the Glutathione Acceptor beads and incubate for 30-60 minutes at room temperature in the dark.

-

Add the Nickel Chelate Donor beads and incubate for 60-120 minutes at room temperature in the dark.

-

-

Signal Detection: Read the plate on an AlphaScreen-compatible plate reader.

-

Data Analysis:

-

Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Caption: Workflow for the IN-LEDGF/p75 interaction assay.

References

Application Notes and Protocols for the Experimental Design of BDM-2 Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction to BDM-2